7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine
Overview
Description
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine is a chemical compound with the molecular formula C12H16N4O3 and a molecular weight of 264.28 g/mol . It belongs to the class of benzo[c][1,2,5]oxadiazoles, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine typically involves the nitration of N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and alkyl-substituted benzo[c][1,2,5]oxadiazoles .
Scientific Research Applications
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Nitrobenzo[c][1,2,5]oxadiazol-4-amine
- N,N-Dipropylbenzo[c][1,2,5]oxadiazol-4-amine
- 7-Amino-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine
Uniqueness
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine is unique due to the presence of both the nitro and dipropyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-3-7-15(8-4-2)9-5-6-10(16(17)18)12-11(9)13-19-14-12/h5-6H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQUCVFMTTZSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389600 | |
Record name | 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74400-48-9 | |
Record name | 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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